An In-depth Technical Guide to 1-(Dimethylamino)cyclopropanecarboxylic acid: A Constrained Amino Acid for Drug Discovery
An In-depth Technical Guide to 1-(Dimethylamino)cyclopropanecarboxylic acid: A Constrained Amino Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets. The introduction of conformational constraints into a peptide's structure is a powerful strategy to overcome these limitations. By reducing the entropic penalty upon binding and pre-organizing the peptide into a bioactive conformation, constrained amino acids can significantly enhance potency, selectivity, and bioavailability.
1-(Dimethylamino)cyclopropanecarboxylic acid (CAS Number: 119111-65-8) is a non-canonical amino acid that embodies this principle. Its rigid cyclopropane backbone offers a unique tool for medicinal chemists to rationally design peptides with improved pharmacological profiles. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications in drug discovery, with a focus on its role as a constrained building block in peptide science.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(Dimethylamino)cyclopropanecarboxylic acid is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 119111-65-8 | [1][2] |
| Molecular Formula | C6H11NO2 | [1] |
| Molecular Weight | 129.16 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | NQAIVVRCFAMKLM-UHFFFAOYSA-N | [1] |
Synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid
Conceptual Synthetic Workflow
The synthesis can be envisioned as a multi-step process, beginning with the formation of the cyclopropane ring, followed by functional group manipulations to introduce the dimethylamino group and the carboxylic acid.
Caption: Proposed synthetic pathway to 1-(Dimethylamino)cyclopropanecarboxylic acid.
Exemplary Synthetic Protocol (Adapted from Malonic Ester Synthesis)
This protocol is a representative example and may require optimization.
Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate [1][5]
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate.
Step 2: Hydrolysis and Decarboxylation to Cyclopropanecarboxylic acid [7]
-
Hydrolyze the diethyl cyclopropane-1,1-dicarboxylate from Step 1 by refluxing with an excess of aqueous sodium hydroxide.
-
After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the cyclopropane-1,1-dicarboxylic acid.
-
Filter, wash with cold water, and dry the dicarboxylic acid.
-
Heat the cyclopropane-1,1-dicarboxylic acid above its melting point to effect decarboxylation, yielding cyclopropanecarboxylic acid. Purify by distillation.
Step 3: Introduction of the Dimethylamino Group
The introduction of the 1-amino group can be challenging. A potential route involves a Hofmann or Curtius rearrangement of a suitable derivative of cyclopropanecarboxylic acid, followed by reductive amination to introduce the two methyl groups.
Application in Peptide Synthesis: A Constrained Proline Mimic
The rigid structure of 1-(Dimethylamino)cyclopropanecarboxylic acid makes it an attractive substitute for proline in peptide sequences. Proline's unique cyclic structure already imparts significant conformational constraints, and the even more rigid cyclopropane ring can further restrict the peptide backbone, potentially leading to enhanced biological activity and stability.[8][9][10]
Workflow for Incorporation into Peptides via SPPS
The incorporation of non-canonical amino acids like 1-(Dimethylamino)cyclopropanecarboxylic acid into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.[11]
Caption: Workflow for the incorporation of 1-(Dimethylamino)cyclopropanecarboxylic acid into a peptide sequence.
Detailed Protocol for Peptide Coupling
1. Fmoc Protection of 1-(Dimethylamino)cyclopropanecarboxylic acid
-
Dissolve 1-(Dimethylamino)cyclopropanecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add sodium bicarbonate to adjust the pH to approximately 8-9.
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) in dioxane dropwise while maintaining the pH.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected amino acid.
-
Purify by column chromatography if necessary.
2. Solid-Phase Peptide Synthesis (SPPS) Coupling Step [11][12]
-
Swell the resin (e.g., Rink amide resin) in DMF.
-
Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain on the resin using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-1-(dimethylamino)cyclopropanecarboxylic acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF for 15-30 minutes.[12][13]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative test (e.g., ninhydrin test).
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
Proceed with the deprotection and coupling of the next amino acid in the sequence.
Biological Significance and Potential Applications
The incorporation of 1-(Dimethylamino)cyclopropanecarboxylic acid into peptides can have a profound impact on their biological properties.
Enhancing Metabolic Stability
The unnatural cyclopropane structure is resistant to degradation by proteases, which can significantly increase the in vivo half-life of the peptide therapeutic.
Modulating Receptor Binding
The rigid conformation imposed by the cyclopropane ring can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor. This can translate to increased potency and reduced off-target effects.
Potential Therapeutic Areas
While specific biological data for peptides containing this exact amino acid is limited, the broader class of cyclopropane-containing molecules has shown promise in various therapeutic areas, including:
-
Antimicrobial Peptides: The constrained structure can enhance the amphipathic nature of antimicrobial peptides, improving their ability to disrupt bacterial membranes.
-
Anticancer Agents: By mimicking a specific turn or loop structure required for binding to a cancer-related protein, these peptides could act as potent inhibitors of protein-protein interactions.[10]
-
Neurological Disorders: The ability to create conformationally defined peptides is crucial for targeting specific receptor subtypes in the central nervous system.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 1-(Dimethylamino)cyclopropanecarboxylic acid and the peptides into which it is incorporated.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the cyclopropane protons (typically in the upfield region) and the N,N-dimethyl protons.[3][14][15] |
| ¹³C NMR | Signals corresponding to the cyclopropane carbons, the quaternary carbon, the carboxylic acid carbon, and the N,N-dimethyl carbons.[16] |
| Mass Spectrometry | Accurate mass measurement to confirm the molecular formula. Fragmentation patterns can provide structural information.[17] |
| FT-IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations. |
| RP-HPLC | Assessment of purity of the amino acid and the final peptide. |
Conclusion and Future Perspectives
1-(Dimethylamino)cyclopropanecarboxylic acid represents a valuable, albeit under-explored, building block for the design of novel peptide therapeutics. Its ability to impart significant conformational constraint offers a rational approach to improving the pharmacological properties of peptides. While further research is needed to fully elucidate its potential, the foundational principles of constrained amino acid chemistry suggest that this molecule could play a significant role in the development of next-generation peptide drugs with enhanced stability, potency, and selectivity. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to begin exploring the exciting possibilities of this unique amino acid.
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